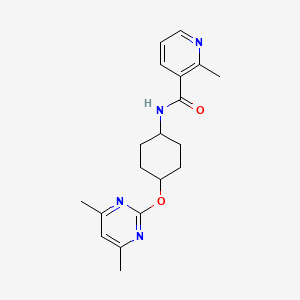
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-methylnicotinamide, also known as CPI-455, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Insecticidal and Antibacterial Potential
- Microwave-irradiative cyclocondensation : Compounds related to N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-methylnicotinamide have been synthesized and shown potential in insecticidal and antibacterial applications. For instance, a study synthesized pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation and evaluated their insecticidal and antibacterial potential, finding significant activity against specific insects and microorganisms (Deohate & Palaspagar, 2020).
Molecular Structure and Spectroscopic Studies
- Structural and Spectroscopic Analysis : Extensive structural studies have been conducted on related compounds, including hydrogen-bond effects, spectroscopic investigations, and molecular structure examinations using techniques like FT IR, NMR, and MS. Such studies help in understanding the stability, electronic structures, and potential biological activities of these compounds (Mansour & Ghani, 2013).
Potential Anticancer Applications
- Anticancer Drug Leads : Certain derivatives have shown promise as potential leads for anticancer drugs. For example, chromene derivatives synthesized from dimedone and barbituric acid have been identified as potential DNA intercalators and anticancer drug candidates through NMR and molecular dynamic studies (Santana et al., 2020).
Epigenetic Remodeling in Cancer
- Metabolic Enzyme Deregulation : Studies have explored how overexpression of enzymes like Nicotinamide N-methyltransferase (NNMT) in cancers can lead to epigenetic remodeling, with implications for tumorigenesis. This involves examining the consumption of methyl units and its impact on the methylation potential of cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).
Synthesis and Biological Evaluation
- Chemical Synthesis and Activity Analysis : The synthesis of various derivatives and their subsequent analysis for biological activities, such as antimicrobial and antidepressant properties, is a key area of research. This includes studies on Schiff’s bases and 2-azetidinones, highlighting the versatility of these compounds in drug development (Thomas et al., 2016).
properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-12-11-13(2)22-19(21-12)25-16-8-6-15(7-9-16)23-18(24)17-5-4-10-20-14(17)3/h4-5,10-11,15-16H,6-9H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYJPPGEIVBDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=C(N=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

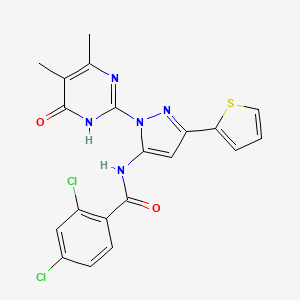
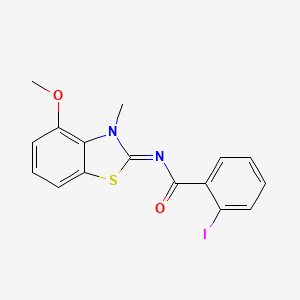
![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)
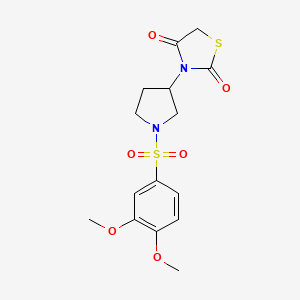
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2668171.png)
![2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668172.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2668173.png)
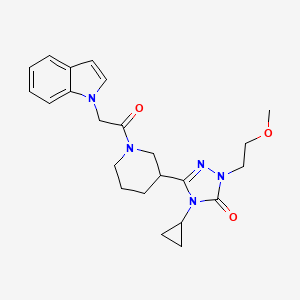
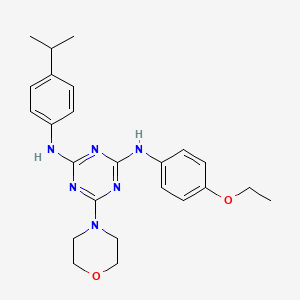

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide](/img/structure/B2668182.png)

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)
